molecular formula C25H25FN2O3 B2573360 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898429-23-7

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No.: B2573360
CAS No.: 898429-23-7
M. Wt: 420.484
InChI Key: DTOXXVWPXOFQCI-QPJJXVBHSA-N
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Description

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a cinnamyloxy group, a fluorophenyl-substituted piperazine moiety, and a pyranone core. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cinnamyloxy group: This step involves the reaction of cinnamyl alcohol with an appropriate halogenating agent to form cinnamyl halide, which is then reacted with a suitable nucleophile to form the cinnamyloxy group.

    Synthesis of the piperazine derivative: The piperazine ring is functionalized with a 4-fluorophenyl group through nucleophilic substitution reactions.

    Coupling of the piperazine derivative with the pyranone core: The functionalized piperazine is then coupled with the pyranone core through a series of condensation reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule, such as carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and cinnamyloxy moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The fluorophenyl-piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in cell proliferation and survival, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine derivatives: These compounds share the piperazine core and fluorophenyl substitution, but differ in other functional groups.

    Cinnamyloxy derivatives: Compounds with the cinnamyloxy group but different core structures.

    Pyranone derivatives: Molecules with the pyranone core but varying substituents.

Uniqueness

5-(cinnamyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound in scientific research.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[(E)-3-phenylprop-2-enoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3/c26-21-8-10-22(11-9-21)28-14-12-27(13-15-28)18-23-17-24(29)25(19-31-23)30-16-4-7-20-5-2-1-3-6-20/h1-11,17,19H,12-16,18H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOXXVWPXOFQCI-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC=CC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OC/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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